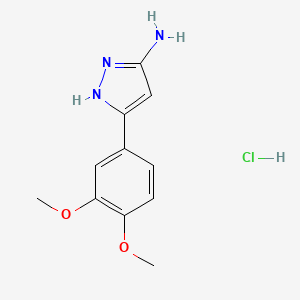

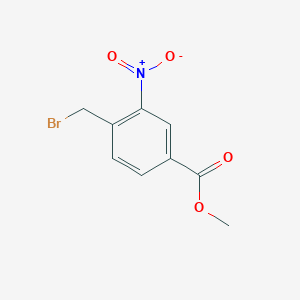

Methyl 4-(bromomethyl)-3-nitrobenzoate

Übersicht

Beschreibung

Methyl 4-(bromomethyl)benzoate is an ester derivative . It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring in methyl 4-(bromomethyl)benzoate .

Molecular Structure Analysis

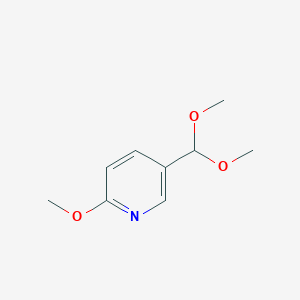

The molecular formula of Methyl 4-(bromomethyl)benzoate is C9H9BrO2 . The molecular weight is 229.07 g/mol . The InChI key is NLWBJPPMPLPZIE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Methyl 4-(bromomethyl)benzoate is a solid at room temperature . It has a melting point of 57-58 °C and a boiling point of 130-135 °C/2 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Methyl-4-nitrobenzoic Acid

Methyl 4-(bromomethyl)-3-nitrobenzoate is used in the synthesis of 3-Methyl-4-nitrobenzoic acid. This process involves catalytic oxidation with molecular oxygen, using cobalt acetate in acetic acid and sodium bromide as a co-catalyst. The reaction proceeds via a free radical mechanism, and the presence of sodium bromide is crucial for the formation of bromine radicals, which promote the formation of benzyl radicals (Cai & Shui, 2005).

Detection of Genotoxic Impurities in Pharmaceuticals

Methyl 4-(bromomethyl)-3-nitrobenzoate is detected as a genotoxic impurity in lenalidomide, a pharmaceutical drug. A study developed and validated an HPLC method for simultaneous detection and quantification of this compound, among others, as impurities in lenalidomide (Gaddam et al., 2020).

Synthesis of Novel Compounds

The compound is used in the synthesis of novel compounds such as 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester. The synthesis involves reacting 4-hydroxy-3-nitrobenzoic methyl ester with 2-bromoacetic ethyl ester (Dulin, 2007).

Stability and Selectivity Studies

Methyl 4-(bromomethyl)-3-nitrobenzoic acid is a subject of stability and selectivity studies, especially in its potential as an antitumoral agent. Forced degradation studies under various conditions revealed its stability profile and the formation of major degradation products [(de Freitas et al., 2014)](https://consensus.app/papers/stabilityindicating-hplcuv-determination-freitas/2afb2a142e205cdaa9f12eceec794d15/?utm_source=chatgpt).

Solid-Phase Synthesis of Complex Molecules

This compound is pivotal in solid-phase synthesis methods, like constructing tetrahydro-1,4-benzodiazepin-2-one scaffolds and trisubstituted 1,4-benzodiazepine-2,3-diones. These methods offer rapid access to structurally diverse products in high yields and purity, showcasing the compound's versatility in organic synthesis (Zhang et al., 2004).

Educational Applications in Organic Chemistry

In an educational context, Methyl 4-(bromomethyl)-3-nitrobenzoate has been used in teaching the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a simple Fischer esterification reaction. This experiment is designed for introductory organic chemistry courses, demonstrating the practical applications of this compound in educational settings (Kam et al., 2020).

Synthesis of Anticancer Drugs

Methyl 4-(bromomethyl)-3-nitrobenzoate plays a role in synthesizing anticancer drugs like lenalidomide. It involves a multi-step process, including bromination, condensation, and reduction, highlighting the compound's importance in pharmaceutical synthesis (Ponomaryov et al., 2015).

Structural Studies and Hydrogen-Bonding

Studies involving methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate have provided insights into hydrogen-bonded chains and rings, contributing to understanding molecular structures and interactions. Such studies are fundamental to crystallography and materials science (Portilla et al., 2007).

Safety and Hazards

Methyl 4-(bromomethyl)benzoate is harmful if swallowed and causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . Safety measures include wearing protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers Unfortunately, specific papers related to Methyl 4-(bromomethyl)benzoate were not found in the search results .

Wirkmechanismus

Target of Action

Methyl 4-(bromomethyl)-3-nitrobenzoate is a chemical compound that is often used as an intermediate in organic synthesis It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, Methyl 4-(bromomethyl)-3-nitrobenzoate likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its role in the suzuki–miyaura cross-coupling reaction suggests that it may be involved in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

The primary result of the action of Methyl 4-(bromomethyl)-3-nitrobenzoate is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds.

Action Environment

The efficacy and stability of Methyl 4-(bromomethyl)-3-nitrobenzoate, like many chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. The Suzuki–Miyaura cross-coupling reaction, for instance, requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .

Eigenschaften

IUPAC Name |

methyl 4-(bromomethyl)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGYRBBZOHUETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539429 | |

| Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(bromomethyl)-3-nitrobenzoate | |

CAS RN |

88089-94-5 | |

| Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

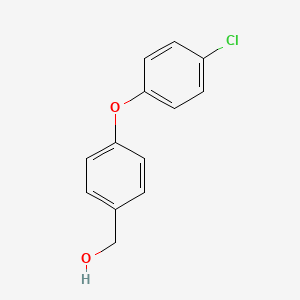

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)

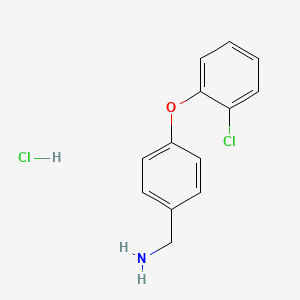

![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)